

# A Comparative Analysis of Second-Generation MRTF/SRF Inhibitors

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## Compound of Interest

Compound Name: CCG-100602

Cat. No.: B606537

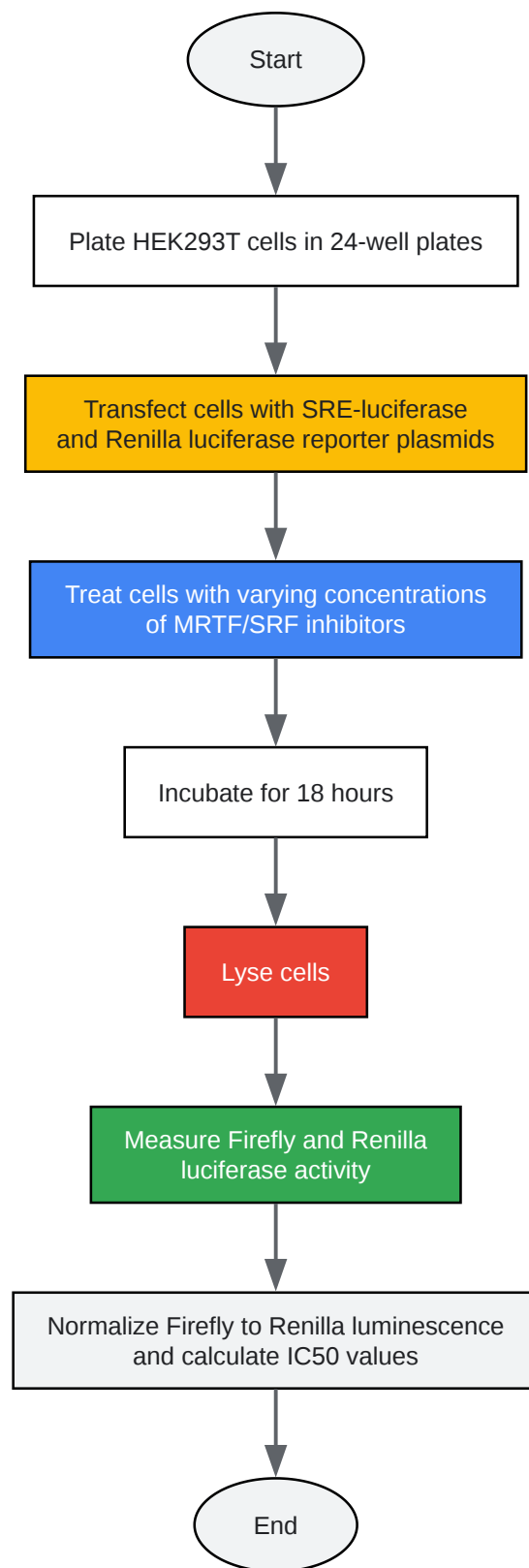
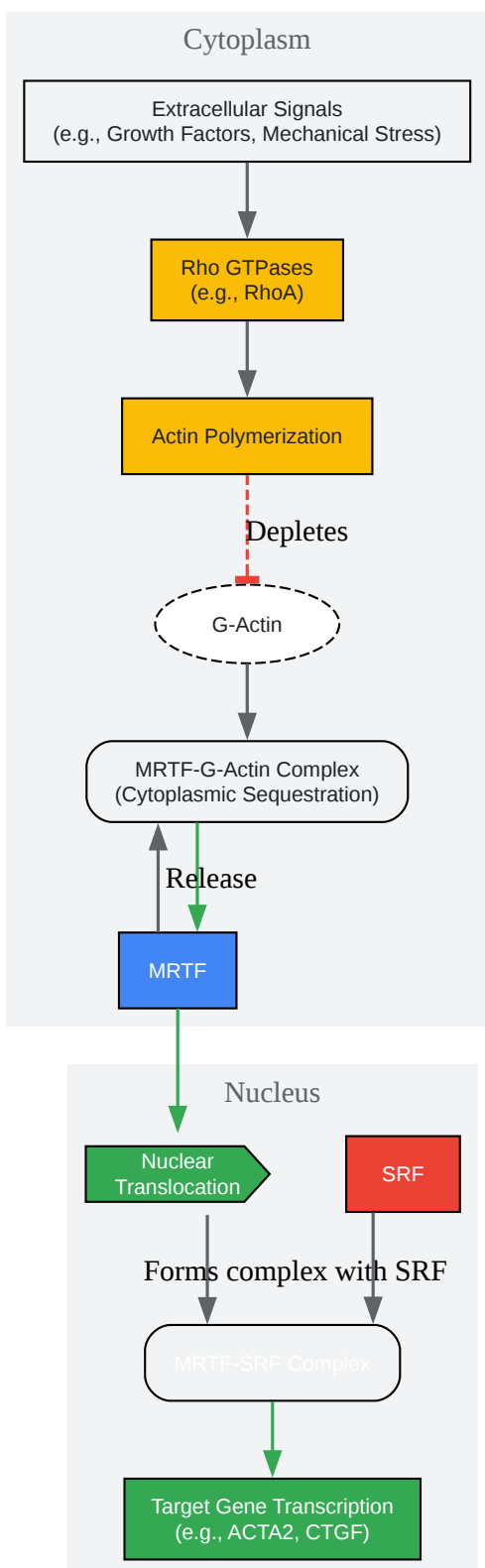
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The Myocardin-Related Transcription Factor (MRTF) and Serum Response Factor (SRF) signaling pathway is a critical regulator of cellular processes, including cytoskeletal dynamics, cell migration, and fibrosis. Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. First-generation MRTF/SRF inhibitors, such as CCG-1423, demonstrated the potential of targeting this pathway but were hampered by issues of cytotoxicity. This has spurred the development of second-generation inhibitors with improved potency and safety profiles. This guide provides a comparative analysis of prominent second-generation MRTF/SRF inhibitors, focusing on their performance backed by experimental data.

## The MRTF/SRF Signaling Pathway

The MRTF/SRF signaling cascade is initiated by upstream signals, such as Rho GTPase activation, which lead to changes in actin dynamics. In its inactive state, MRTF is sequestered in the cytoplasm by binding to monomeric G-actin. Upon Rho activation and subsequent actin polymerization, MRTF is released from G-actin and translocates to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, leading to the transcription of target genes involved in cell motility, contraction, and matrix production.



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